molecular formula C21H21NO B257234 N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

カタログ番号 B257234
分子量: 303.4 g/mol
InChIキー: FQWBNIHJIAGAOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide, commonly known as Nefopam, is a non-opioid analgesic drug that is used for the treatment of moderate to severe pain. It was first introduced in France in 1976 and is currently available in several countries worldwide. Nefopam is a unique drug as it does not belong to any of the traditional analgesic classes, such as opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), or local anesthetics.

作用機序

The exact mechanism of action of Nefopam is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This results in an increase in the concentration of these neurotransmitters, which in turn leads to an analgesic effect.
Biochemical and Physiological Effects:
Nefopam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of endogenous opioids, such as beta-endorphins, which are involved in pain modulation. Nefopam has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.

実験室実験の利点と制限

One of the main advantages of Nefopam is that it does not have the same addictive potential as opioids. It also does not cause respiratory depression, which is a common side effect of opioids. Nefopam has a relatively short half-life, which makes it suitable for use in acute pain management. However, one of the limitations of Nefopam is that it has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.

将来の方向性

There are several areas of research that could be explored in the future regarding Nefopam. One area of interest is the potential use of Nefopam in the management of chronic pain conditions. Another area of research is the investigation of the long-term effects of Nefopam use, as well as its interactions with other drugs. Additionally, the development of new formulations of Nefopam, such as sustained-release formulations, could improve its efficacy and safety. Finally, further research is needed to fully understand the mechanism of action of Nefopam and its effects on the central nervous system.

合成法

The synthesis of Nefopam involves the reaction of 2-Naphthyl ethylamine with benzyl cyanide in the presence of sodium amide. The resulting intermediate product is then reacted with phenyl magnesium bromide to obtain N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide. The yield of the final product is around 50%.

科学的研究の応用

Nefopam has been extensively studied for its analgesic properties and has been shown to be effective in the treatment of various types of pain, including postoperative pain, neuropathic pain, and cancer pain. It has also been investigated for its potential use in the management of chronic pain conditions such as fibromyalgia and chronic lower back pain.

特性

製品名

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

分子式

C21H21NO

分子量

303.4 g/mol

IUPAC名

N-(1-naphthalen-2-ylethyl)-3-phenylpropanamide

InChI

InChI=1S/C21H21NO/c1-16(19-13-12-18-9-5-6-10-20(18)15-19)22-21(23)14-11-17-7-3-2-4-8-17/h2-10,12-13,15-16H,11,14H2,1H3,(H,22,23)

InChIキー

FQWBNIHJIAGAOG-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC=CC=C3

正規SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。